molecular formula C9H5F7 B1391073 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene CAS No. 1099597-53-1

4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

Cat. No.: B1391073
CAS No.: 1099597-53-1
M. Wt: 246.12 g/mol
InChI Key: USXBNOQEJSKIBU-UHFFFAOYSA-N
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Description

4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H5F7 and its molecular weight is 246.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Studies

  • Photochemistry of Fluoro(trifluoromethyl)benzenes : Studies on the fluorescence spectra of compounds similar to 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene show significant findings. These compounds exhibit unique fluorescence spectra and response to quenching in the gas phase. For example, the fluorescence spectra of 1‐fluoro‐2‐(trifluoromethyl)benzene, 1‐fluoro‐3‐(trifluoromethyl)benzene, and 1‐fluoro‐4‐(trifluoromethyl)benzene were studied under various conditions (Al-ani, 1973).

Synthesis and Characterization

  • Synthesis of Poly(arylene ether)s : A trifluoromethyl-activated trifluoro monomer was used to synthesize hyperbranched poly(arylene ether)s. This demonstrates the utility of such compounds in advanced polymer synthesis (Banerjee et al., 2009).
  • Soluble Fluoro-polyimides : Soluble fluoro-polyimides synthesized using compounds like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene highlight the importance of fluoro-substituted compounds in creating materials with excellent thermal stability and low moisture absorption (Xie et al., 2001).

Chemical Synthesis Techniques

  • Regiocontrolled Hydroarylation : The use of aryl(trifluoromethyl)-substituted alkynes in reactions with arenes in superacids showcases the role of trifluoromethylated compounds in synthesizing specific chemical structures (Alkhafaji et al., 2013).
  • Palladium-Catalyzed Trifluoroethylation : Research on the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters highlights the significance of fluorinated compounds in complex organic syntheses (Zhao & Hu, 2012).

Analytical Chemistry

  • Derivatization Reagent for Biogenic Amines : The use of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a derivatization reagent for biogenic amines in wine samples illustrates the application of fluorinated compounds in analytical chemistry (Jastrzębska et al., 2016).

Optical and Material Science

  • Structure and Conformation Studies : The study of the geometric structure and conformational properties of fluorinated compounds like 4-fluoro(trifluoromethoxy)benzene using gas electron diffraction and quantum chemical calculations contributes to our understanding of material properties at the molecular level (Shishkov et al., 2004).

Properties

IUPAC Name

4-fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXBNOQEJSKIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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